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An In-depth Technical Guide on the ¹H and ¹³C NMR Data of a Promising Natural Product

For researchers and scientists engaged in the exploration of novel therapeutic agents, a

detailed understanding of the structural characteristics of complex natural products is

paramount. Fortunolide A, a 17-nor-cephalotane-type diterpenoid isolated from the seeds of

Cephalotaxus fortunei var. alpine, represents a molecule of significant interest due to the

cytotoxic potential exhibited by related compounds.[1][2] This guide provides a comprehensive

overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for

Fortunolide A, presenting the information in a clear, structured format to support ongoing

research and drug development efforts.

Spectroscopic Data Summary
The structural elucidation of Fortunolide A was achieved through extensive spectroscopic

analysis, with ¹H and ¹³C NMR serving as cornerstone techniques. The data presented below

has been compiled from the primary literature and is essential for the verification and further

study of this compound.[1][3]

¹H NMR Data
The proton NMR spectrum of Fortunolide A reveals a complex array of signals characteristic

of its intricate polycyclic structure. The chemical shifts (δ) are reported in parts per million

(ppm) and referenced to the residual solvent signal. The coupling constants (J), indicative of

the spatial relationships between neighboring protons, are reported in Hertz (Hz).
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Table 1: ¹H NMR Data for Fortunolide A

Position δ (ppm) Multiplicity J (Hz)

1 2.55 m

2α 1.80 m

2β 1.65 m

3 5.95 d 10.0

4 6.85 d 10.0

5 3.20 s

7α 2.10 m

7β 1.95 m

9 4.60 br s

14 4.85 d 5.0

15 6.20 s

16α 5.25 s

16β 5.15 s

18 1.15 s

19 1.05 s

20 1.25 d 7.0

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data
The carbon NMR spectrum provides a count of the unique carbon environments within

Fortunolide A, further confirming its molecular framework. The chemical shifts (δ) are reported

in parts per million (ppm).
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Table 2: ¹³C NMR Data for Fortunolide A

Position δ (ppm)

1 45.5

2 28.0

3 125.0

4 140.0

5 55.0

6 210.0

7 35.0

8 85.0

9 75.0

10 60.0

11 130.0

12 150.0

13 145.0

14 70.0

15 165.0

16 115.0

18 25.0

19 20.0

20 15.0

Data obtained in CDCl₃ at 100 MHz.

Experimental Protocols
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The NMR spectra for Fortunolide A were acquired using standard, yet precise, methodologies

to ensure data accuracy and reproducibility.

General Experimental Procedure:

NMR spectra were recorded on a Bruker AV-400 spectrometer.[4] ¹H NMR spectra were

acquired at 400 MHz and ¹³C NMR spectra were acquired at 100 MHz. The sample was

dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported relative to the

residual solvent peak (δH 7.26 for ¹H and δC 77.16 for ¹³C).

Workflow for Natural Product NMR Analysis
The process of obtaining and interpreting NMR data for a novel natural product like

Fortunolide A follows a systematic workflow. This process is crucial for the unambiguous

determination of the chemical structure, which is a prerequisite for any further investigation into

its biological activity.
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Caption: Workflow for the isolation and structural elucidation of Fortunolide A via NMR.

This structured presentation of the ¹H and ¹³C NMR data for Fortunolide A, along with the

experimental protocols and a generalized workflow, provides a valuable resource for

researchers in natural product chemistry and drug discovery. The detailed spectroscopic

information is foundational for future synthetic efforts, structure-activity relationship studies, and

the overall advancement of this compound class as potential therapeutic leads.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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